molecular formula C12H9BrN2S B11835525 (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile

(6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile

Cat. No.: B11835525
M. Wt: 293.18 g/mol
InChI Key: ZJHDOHVPXQRLEL-UHFFFAOYSA-N
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Description

2-((6-Bromo-2-methylquinolin-4-yl)thio)acetonitrile is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a thioacetonitrile group in the structure of 2-((6-Bromo-2-methylquinolin-4-yl)thio)acetonitrile makes it a compound of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Bromo-2-methylquinolin-4-yl)thio)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of 6-bromo-2-methylquinoline with a suitable thiol reagent, such as thiourea, in the presence of a base like sodium hydroxide. The reaction typically takes place in an organic solvent such as ethanol or acetonitrile, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of 2-((6-Bromo-2-methylquinolin-4-yl)thio)acetonitrile may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, industrial methods may include purification steps such as column chromatography or distillation to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((6-Bromo-2-methylquinolin-4-yl)thio)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((6-Bromo-2-methylquinolin-4-yl)thio)acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((6-Bromo-2-methylquinolin-4-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. Additionally, the presence of the bromine atom and thioacetonitrile group may enhance its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-Bromo-2-methylquinolin-4-yl)thio)acetonitrile is unique due to the combination of the bromine atom, methyl group, and thioacetonitrile group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to other similar compounds .

Properties

Molecular Formula

C12H9BrN2S

Molecular Weight

293.18 g/mol

IUPAC Name

2-(6-bromo-2-methylquinolin-4-yl)sulfanylacetonitrile

InChI

InChI=1S/C12H9BrN2S/c1-8-6-12(16-5-4-14)10-7-9(13)2-3-11(10)15-8/h2-3,6-7H,5H2,1H3

InChI Key

ZJHDOHVPXQRLEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)SCC#N

Origin of Product

United States

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